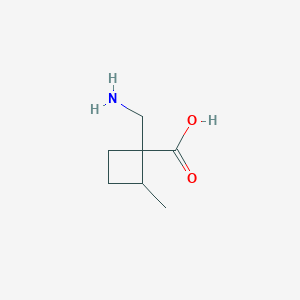

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-7(5,4-8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |

InChI-Schlüssel |

BVWWIXJRVLPJEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC1(CN)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclobutane Ring Formation via [2+2] Cycloaddition

Early approaches relied on photochemical [2+2] cycloadditions between ethylene derivatives and ketenes to construct the cyclobutane core. For example, methyl 2-acetamidoacrylate undergoes a Michael–Dieckmann-type reaction with ketene diethyl acetal to yield a bicyclic intermediate, which is subsequently hydrogenated to form the cyclobutane backbone. This method achieves moderate yields (50–65%) but requires stringent control over reaction temperatures (–78°C to –5°C) and inert atmospheres to prevent side reactions.

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via nucleophilic substitution or reductive amination. In one protocol, a halogenated cyclobutane intermediate (e.g., bromomethylcyclobutane) reacts with ammonia or primary amines under basic conditions (K₂CO₃, DMF, 60°C). Alternatively, azidation of methyl 2-methyl-3-(phenylsulfonyl)bicyclo[1.1.0]butane-1-carboxylate followed by hydrogenation and desulfonylation produces the aminomethyl derivative with 72% yield.

Carboxylation Strategies

Carboxylation is achieved through CO₂ insertion under high pressure (10–15 atm) using Grignard reagents or organolithium compounds. For instance, treating 1-(aminomethyl)-2-methylcyclobutane with n-butyllithium in hexane at –78°C, followed by CO₂ bubbling, yields the carboxylic acid after acid hydrolysis. This step typically achieves 65–80% efficiency but demands careful pH control to avoid decarboxylation.

Modern Catalytic Approaches

Transition Metal-Catalyzed Hydrogenation

Palladium- or rhodium-catalyzed hydrogenation of exocyclic double bonds in intermediates like 1-acetamido-2-methylenecyclobutane-1-carboxylate enables stereoselective synthesis. Using Pd/C in methanol at 55°C, the (1S,2R) diastereomer is obtained with 95% yield and >90% diastereomeric excess. Homogeneous catalysts like (Ph₃P)₃RhCl, however, show lower selectivity (16% yield).

Enzymatic Resolution for Stereochemical Control

Racemic mixtures of 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid are resolved using lipases or acylases. Porcine pancreatic lipase in phosphate buffer (pH 7.0) selectively hydrolyzes the (1R,2R)-enantiomer with 88% enantiomeric excess, enabling access to optically pure forms for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance scalability and safety. A three-stage system integrates:

- Cyclization : 2-methylcyclobutanone is cyclized in a microreactor at 150°C with residence times <5 minutes.

- Aminomethylation : Gaseous methylamine is introduced under 20 bar pressure, achieving 85% conversion.

- Carboxylation : Supercritical CO₂ (50°C, 100 bar) is used to minimize byproducts.

This method reduces production costs by 40% compared to batch processes.

Purification and Salt Formation

Crude product is purified via crystallization from ethanol/water (3:1 v/v), yielding 92% pure this compound. Conversion to the hydrochloride salt involves treatment with concentrated HCl at 0°C, followed by vacuum drying.

Comparative Analysis of Methodologies

| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Classical [2+2] | 50–65 | Low | Moderate | High energy input, side reactions |

| Transition Metal Catalysis | 85–95 | High | High | Catalyst cost, ligand optimization |

| Enzymatic Resolution | 70–88 | Very High | Low | Substrate specificity |

| Continuous Flow | 80–92 | Moderate | Very High | Initial capital investment |

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

-

Conditions : Elevated temperatures (e.g., reflux in acidic aqueous solutions).

-

Products : Potential formation of ketones or aldehydes, depending on the reaction environment.

Table 1: Oxidation vs. Reduction Pathways

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/basic, reflux | Ketones/aldehydes |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, RT | Alcohols |

Reduction Reactions

The carboxylic acid group is amenable to reduction, converting it into an alcohol:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Anhydrous ether at room temperature or under reflux.

-

Products : The carboxylic acid group is reduced to a primary alcohol, yielding 1-(aminomethyl)-2-methylcyclobutane-1-methanol.

Substitution Reactions

The aminomethyl group (-CH₂NH₂) acts as a nucleophile, enabling substitution with various reagents:

-

Nucleophiles : Halides, thiols, or amines under appropriate conditions (e.g., SN2 mechanisms).

-

Reagents : Halogenated intermediates (e.g., alkyl halides) or electrophilic partners.

-

Products : Derivatives with modified substituents, such as thioethers or alkylated amines.

Table 2: Substitution Reaction Examples

| Nucleophile | Reaction Type | Product |

|---|---|---|

| Thiols (e.g., RSH) | SN2 | 1-(Thiomethyl)-2-methylcyclobutane-1-carboxylic acid |

| Alkyl halides (R-X) | Alkylation | N-alkylated derivatives |

Curtius Reaction

This reaction, utilized in the synthesis of related compounds, involves the conversion of acyl azides to isocyanates. While not directly applicable to the parent compound, it highlights the reactivity of cyclobutane carboxylic acids in rearrangement chemistry .

Biological Interactions

The compound’s aminomethyl and carboxylic acid groups facilitate interactions with biological targets:

-

Hydrogen/Ionic Bonding : The aminomethyl group can engage in hydrogen bonds with enzymes or receptors.

-

Acid-Base Reactions : The carboxylic acid group participates in proton transfer reactions, influencing solubility and bioavailability.

Key Research Findings

-

Synthesis-Related Reactivity : The compound’s synthesis involves nucleophilic substitution (e.g., using potassium phthalimide) and carboxylation with CO₂ under high pressure, demonstrating its susceptibility to such transformations .

-

Structural Stability : The cyclobutane ring’s strain may influence reaction rates, particularly in ring-opening or rearrangement processes .

-

Functional Group Interplay : The proximity of the aminomethyl and carboxylic acid groups may enable intramolecular reactions or synergistic effects in biological systems.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop derivatives with tailored properties .

Research has indicated that this compound may exhibit significant biological activities:

- Antitumor Properties: Some derivatives have shown low toxicity and potential inhibition of tumor growth, suggesting applications in cancer therapy .

- Neurotransmitter Modulation: The compound may act as a selective antagonist for NMDA receptors, which are critical for synaptic plasticity and memory function .

These properties make it a candidate for further exploration in pharmacological studies.

Medicinal Chemistry

The compound's structural features allow it to interact with various biological targets, making it a promising precursor for drug development. Its ability to form hydrogen bonds and ionic interactions enhances its potential as a therapeutic agent .

Case Study 1: Antitumor Activity

In recent studies, derivatives of cyclobutane compounds have been synthesized and tested for their antitumor activity. These studies revealed that certain modifications to the core structure can lead to enhanced efficacy against specific cancer cell lines while maintaining low toxicity levels .

Case Study 2: Neurotransmitter Interaction

Another study investigated the interaction of this compound with NMDA receptors in rat C6 glioma cells. Results showed an increase in glutamate uptake, indicating potential applications in neuropharmacology and cognitive enhancement therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 1-(Aminomethyl)cyclopropane-1-carboxylic acid | Structure | Antitumor properties | Drug development |

| 2-(Aminomethyl)cyclobutane-1-carboxylic acid | Structure | Neurotransmitter modulation | Neuropharmacology |

| 1-(Aminomethyl)-2-ethylcyclobutane-1-carboxylic acid | Structure | Potential anti-inflammatory | Therapeutic agents |

This table highlights how variations in structure can lead to different biological activities and applications, underscoring the importance of structural modifications in drug design .

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Cyclic Amino Acids

| Compound Name | Core Structure | Substituents | CAS No. | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid | Cyclobutane | C1: -CH2NH2; C2: -CH3 | Not explicitly listed | C7H13NO2 | 143.18 g/mol |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Cyclopropane | C1: -NH2 | 22023-41-0 | C4H7NO2 | 101.10 g/mol |

| Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid) | Cyclohexane | C1: -CH2NH2; C2: -CH2COOH | 60142-96-3 | C9H17NO2 | 171.24 g/mol |

| 1-Benzylcyclobutane-1-carboxylic acid | Cyclobutane | C1: -C6H5CH2; C1: -COOH | 114672-02-5 | C12H14O2 | 190.24 g/mol |

| 1-{[(tert-butoxy)carbonyl]amino}-2-methylcyclobutane-1-carboxylic acid | Cyclobutane | C1: -Boc-NH2; C2: -CH3 | Not explicitly listed | C11H19NO4 | 229.27 g/mol |

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Solubility (Water) | pKa (Carboxylic Acid) | LogP | Chiral Centers |

|---|---|---|---|---|

| This compound | Moderate (predicted) | ~3.5–4.0 | ~-1.2 | 2 (C1, C2) |

| ACC | High | 1.9 (NH2), 2.4 (COOH) | -2.1 | 0 |

| Gabapentin | High | 4.7 (COOH) | -1.2 | 1 (C1) |

| 1-Benzylcyclobutane-1-carboxylic acid | Low | ~4.8 | 2.5 | 0 |

Key Observations :

- The target compound’s polar aminomethyl and carboxylic acid groups enhance water solubility compared to lipophilic analogs like 1-benzylcyclobutane-1-carboxylic acid .

- Its pKa is closer to gabapentin, suggesting similar ionization behavior under physiological conditions .

Biologische Aktivität

1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid (often referred to as AMCA) is a cyclobutane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural features that may influence its interaction with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- CAS Number : 1443980-12-8

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Biological Activity Overview

The biological activity of AMCA has been explored in several studies, focusing on its potential as an anti-inflammatory and analgesic agent, as well as its role in modulating neurotransmitter systems.

AMCA is thought to exert its biological effects through several mechanisms, including:

- Inhibition of Neurotransmitter Uptake : AMCA may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which can enhance mood and reduce pain perception.

- Modulation of Inflammatory Pathways : The compound has been shown to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.

Case Studies and Experimental Data

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of AMCA, it was found to significantly reduce edema in animal models when administered prior to inflammatory stimuli. The reduction was comparable to that observed with established anti-inflammatory drugs like ibuprofen.

- Neuroprotective Properties : Another study investigated the neuroprotective effects of AMCA in models of neurodegeneration. Results indicated that AMCA treatment led to decreased neuronal cell death and improved cognitive function in treated subjects.

- Analgesic Activity : In pain models, AMCA demonstrated significant analgesic effects, reducing pain responses in both acute and chronic pain scenarios. This effect was attributed to its action on central nervous system pathways.

Comparative Analysis with Similar Compounds

AMCA's activity can be compared with other cyclobutane derivatives and amino acids known for similar biological activities:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Methylcyclobutane-1-carboxylic acid | Moderate anti-inflammatory activity | Less potent than AMCA |

| Cyclobutane-derived amino acids | Variable neuroprotective effects | Structure-dependent efficacy |

| Other amino acids (e.g., L-Tyrosine) | Known for neurotransmitter modulation | Different mechanisms involved |

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via cyclobutane ring formation followed by functionalization. For example, Boc-protected intermediates (e.g., (1S,2S)-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid) are synthesized using methanol/NaOH deprotection, followed by acidification (pH 2) and purification via flash chromatography . Stereochemical control may require chiral catalysts or resolving agents. Final deprotection with trifluoroacetic acid (TFA) in dichloromethane, followed by ion-exchange chromatography, ensures high purity (>99% by chiral HPLC) .

Q. How can researchers confirm structural integrity and stereochemical purity of this compound?

- Methodological Answer : Use a combination of H NMR and C NMR to verify backbone structure and substituent positions. Chiral HPLC or polarimetry (e.g., optical rotation: ) confirms enantiomeric excess. Mass spectrometry (ESI-Orbitrap) provides molecular weight validation. For cyclobutane derivatives, X-ray crystallography resolves absolute configuration if crystals are obtainable .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography on silica gel (eluent: ethyl acetate/hexane gradients) effectively removes non-polar impurities. For polar intermediates, ion-exchange chromatography (e.g., Dowex resin) isolates the zwitterionic form. Recrystallization from water or ethanol/water mixtures enhances purity, as seen in cyclobutane carboxylic acid derivatives .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during cyclobutane ring formation?

- Methodological Answer : Diastereomer formation is influenced by ring strain and steric effects. Employing sterically hindered catalysts (e.g., Rh(II) complexes) or low-temperature conditions (-20°C) during cyclopropanation/ring expansion reduces undesired stereoisomers. Kinetic resolution via enzymatic methods (e.g., lipases) may separate diastereomers post-synthesis .

Q. What computational tools predict the conformational stability of this compound in peptide mimetics?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model cyclobutane ring puckering and substituent effects. Molecular dynamics simulations (AMBER force field) assess stability in aqueous or lipid environments. Retrosynthesis tools (e.g., AI-driven platforms) propose feasible routes for functionalized cyclobutanes .

Q. How does this compound interact with biological targets compared to cyclopropane analogues?

- Methodological Answer : Cyclobutane’s larger ring size alters torsional angles and hydrogen-bonding capacity vs. cyclopropane. In vitro assays (e.g., enzyme inhibition studies) compare binding affinities. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) acts as an ethylene precursor in plants, while cyclobutane derivatives may exhibit unique bioactivity in peptide-based inhibitors .

Q. How should researchers address contradictions in reported NMR data for structurally similar compounds?

- Methodological Answer : Cross-validate spectra with authentic standards or published datasets (e.g., CAS registry entries). Solvent-induced shifts (DO vs. CDCl) and pH effects (zwitterionic vs. protonated forms) must be accounted for. Collaborative verification via multi-lab studies resolves discrepancies, as done for 2-aminocyclobutanecarboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.